molecular formula C17H17ClFN3O3S B2818678 N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide CAS No. 882749-28-2

N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide

Cat. No.: B2818678
CAS No.: 882749-28-2
M. Wt: 397.85
InChI Key: YZZZGMMUYITTDE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-chloro-4-fluoroaniline and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst.

    Hydrazinecarbothioamide Formation: The intermediate is then reacted with thiosemicarbazide under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide: can be compared with other hydrazinecarbothioamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c1-24-14-6-3-10(7-15(14)25-2)8-16(23)21-22-17(26)20-11-4-5-13(19)12(18)9-11/h3-7,9H,8H2,1-2H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZZGMMUYITTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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